2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline
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Overview
Description
2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxymethyl)piperazin-1-yl]-6-nitroquinoline typically involves the reaction of 6-nitroquinoline with 2-(methoxymethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and additional steps may be included to ensure the purity and consistency of the final product. This may involve recrystallization and purification techniques to remove any impurities and by-products formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-methoxymethyl)piperazin-1-yl]-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to treat hypertension.
These compounds share structural similarities but differ in their specific applications and mechanisms of action
Properties
Molecular Formula |
C15H18N4O3 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)piperazin-1-yl]-6-nitroquinoline |
InChI |
InChI=1S/C15H18N4O3/c1-22-10-13-9-16-6-7-18(13)15-5-2-11-8-12(19(20)21)3-4-14(11)17-15/h2-5,8,13,16H,6-7,9-10H2,1H3 |
InChI Key |
BJHIWGNEPRZKSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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